6-Thiaspiro[2.5]octan-1-ylmethanamine
Description
6-Thiaspiro[2.5]octan-1-ylmethanamine is a spirocyclic compound characterized by a sulfur atom (thia) within its bicyclic structure. The spiro[2.5]octane framework consists of a six-membered ring fused to a three-membered ring via a single atom (spiro junction). This compound is commercially available through four suppliers, as noted in , with synonyms including CHEMBL4539212 and AKOS012000866 .
Properties
IUPAC Name |
6-thiaspiro[2.5]octan-2-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS/c9-6-7-5-8(7)1-3-10-4-2-8/h7H,1-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEADULMKYIJVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC12CC2CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thiaspiro[2 One common synthetic route includes the cyclization of a suitable precursor containing sulfur and carbon atoms to form the spiro ring
Industrial Production Methods
Industrial production methods for 6-Thiaspiro[2.5]octan-1-ylmethanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
6-Thiaspiro[2.5]octan-1-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spiro ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spiro ring or the amine group.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified spiro rings or amine derivatives.
Substitution: Various substituted amine products.
Scientific Research Applications
6-Thiaspiro[2.5]octan-1-ylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Thiaspiro[2.5]octan-1-ylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Structural Analogues: Thia vs. Oxa Derivatives
Compound 1: 6-Oxaspiro[2.5]octan-1-ylmethanamine hydrochloride (CAS 1384431-19-9)
- Key Differences: Replaces sulfur with oxygen (oxa) in the spiro structure. Exists as a hydrochloride salt (C8H16ClNO; MW 177.67) .
- Properties and Applications: Higher solubility due to ionic form; recommended for preparation in polar solvents (e.g., DMSO, PBS) . Stability: Requires storage at -80°C (6-month shelf life) vs. -20°C (1 month), indicating lower thermal stability compared to non-salt forms . Research Use: Widely employed in preclinical studies, with >98% purity .
Comparison Table (Thia vs. Oxa):
| Parameter | 6-Thiaspiro[2.5]octan-1-ylmethanamine | 6-Oxaspiro[2.5]octan-1-ylmethanamine HCl |
|---|---|---|
| Heteroatom | Sulfur | Oxygen |
| Molecular Formula | C8H13NS (inferred) | C8H16ClNO |
| Molecular Weight | ~155.26 (calculated) | 177.67 |
| Solubility | Likely lower (neutral amine) | Higher (hydrochloride salt) |
| Suppliers | 4 | 1 (GLPBIO) |
Implications: The sulfur atom in this compound may confer distinct electronic and steric properties compared to its oxa counterpart. However, the oxa derivative’s hydrochloride salt form offers practical advantages in solubility and handling for biological assays .
Ring Size and Functional Group Variations
Compound 2: {6-Oxaspiro[4.5]decan-9-yl}hydrazine (CAS 1505653-21-3)
- Structural Differences:
- Applications:
- Hydrazine groups are reactive in condensation reactions (e.g., synthesis of heterocycles). The expanded ring size may increase conformational flexibility, impacting binding affinity in drug design.
Compound 3: {6-tert-Butyl-1-oxaspiro[4.4]nonan-2-yl}methanol (CAS 2060007-26-1)
- Structural Differences: Spiro[4.4]nonane core with a tert-butyl group and methanol (-CH2OH) substituent.
- The methanol group offers hydrogen-bonding capability, useful in catalysis or supramolecular chemistry .
Comparison Table (Ring Size/Functional Groups):
| Parameter | This compound | {6-Oxaspiro[4.5]decan-9-yl}hydrazine | {6-tert-Butyl-1-oxaspiro[4.4]nonan-2-yl}methanol |
|---|---|---|---|
| Spiro Ring System | [2.5]octane | [4.5]decane | [4.4]nonane |
| Functional Group | -CH2NH2 | -NHNH2 | -CH2OH |
| Key Features | Primary amine | Hydrazine | Hydroxyl, tert-butyl |
| Suppliers | 4 | 1 | 1 |
Biological Activity
6-Thiaspiro[2.5]octan-1-ylmethanamine is a heterocyclic compound characterized by a unique spirocyclic structure that includes a sulfur atom. This compound has drawn attention in medicinal chemistry due to its potential biological activities, including antimicrobial and neuropharmacological effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthetic routes, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H15NS, indicating the presence of both nitrogen and sulfur within its spiro structure. This configuration is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H15NS |
| Molecular Weight | 159.28 g/mol |
| CAS Number | 1463764-46-6 |
| Structure Type | Thiazole-containing |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator in biochemical pathways, influencing processes such as signal transduction and gene expression regulation.
Key Mechanisms:
- Enzyme Inhibition : The compound can bind to active sites on enzymes, disrupting their function.
- Receptor Interaction : It may interact with G-protein coupled receptors (GPCRs), which are critical in mediating cellular responses to hormones and neurotransmitters.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains, indicating a role in combating infections.
- Neuropharmacological Effects : Compounds with similar structures have been shown to influence central nervous system activities, suggesting that this compound might have implications in treating neurological disorders.
Case Studies and Research Findings
Research into this compound has yielded promising results:
- Study on Antimicrobial Properties : A study demonstrated that derivatives of thiazole-containing compounds exhibited significant antibacterial activity against Gram-positive bacteria, supporting the hypothesis that this compound may share similar properties.
- Neuropharmacological Investigations : In vitro studies have indicated that spirocyclic compounds can modulate neurotransmitter systems, leading to potential applications in treating anxiety and depression disorders.
Synthetic Routes
The synthesis of this compound involves various chemical transformations:
Common Synthetic Methods:
- Cyclization Reactions : Utilizing precursors containing sulfur and carbon atoms to form the spiro ring.
- Nucleophilic Substitution : The amine group can act as a nucleophile in reactions with alkyl halides or acyl chlorides.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 6-Azaspiro[2.5]octan-1-ylmethanamine | Nitrogen-containing | Investigated for neuropharmacological effects |
| N-Methyl-N-phenyl-5-Oxa-1-Azaspiro[2.5]oct | Oxygen heterocycle | Explored for enzyme inhibition |
| 6-Azaspiro[3.4]octan-1-ylmethanamine | Similar spirocyclic | Potential anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
